molecular formula C4H2N2OS2 B12548296 [1,4]Dithiino[2,3-c][1,2,5]oxadiazole CAS No. 174451-50-4

[1,4]Dithiino[2,3-c][1,2,5]oxadiazole

Katalognummer: B12548296
CAS-Nummer: 174451-50-4
Molekulargewicht: 158.2 g/mol
InChI-Schlüssel: DMVLODIMNCWSPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,4]Dithiino[2,3-c][1,2,5]oxadiazole is a heterocyclic compound that features a unique ring structure composed of sulfur, nitrogen, and oxygen atoms. This compound belongs to the oxadiazole family, which is known for its diverse applications in various fields such as material science, medicinal chemistry, and high-energy materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,4]Dithiino[2,3-c][1,2,5]oxadiazole typically involves the formation of the oxadiazole ring followed by the introduction of the dithiino moiety. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a dithiocarbamate with a nitrile oxide can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

[1,4]Dithiino[2,3-c][1,2,5]oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the dithiino ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines or other reduced derivatives .

Wissenschaftliche Forschungsanwendungen

[1,4]Dithiino[2,3-c][1,2,5]oxadiazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of [1,4]Dithiino[2,3-c][1,2,5]oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule and altering its function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[1,4]Dithiino[2,3-c][1,2,5]oxadiazole is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

174451-50-4

Molekularformel

C4H2N2OS2

Molekulargewicht

158.2 g/mol

IUPAC-Name

[1,4]dithiino[2,3-c][1,2,5]oxadiazole

InChI

InChI=1S/C4H2N2OS2/c1-2-9-4-3(8-1)5-7-6-4/h1-2H

InChI-Schlüssel

DMVLODIMNCWSPO-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC2=NON=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.